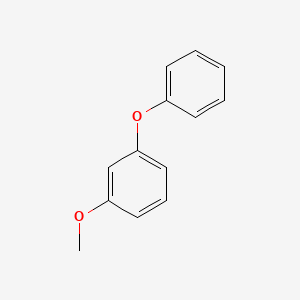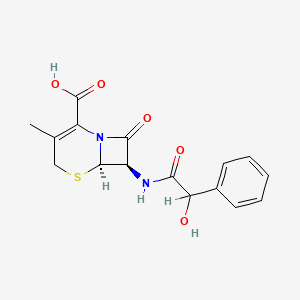
7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid
Descripción general
Descripción
A1-226 is a cephalosporin of the class of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as "Cephalosporium".
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships : One study explored the synthesis and structure-activity relationships of cephalosporin antibiotics, including variants of the compound . These antibiotics were found to have significant activity against Gram-positive organisms and variable activity against Gram-negative organisms, with their efficacy depending on specific substitutions in the chemical structure (Naito et al., 1987).
Antimicrobial Activity : Another study synthesized a series of cephalosporin derivatives, including those related to our compound of interest. They found one particular derivative to have broad antimicrobial activity, including against difficult-to-treat organisms like Pseudomonas and lactamase producers (Maier et al., 1986).
Enzymatic Synthesis : A different approach involved using an enzyme from Acetobacter turbidans to synthesize cephalosporin, including the compound , from specific amino acid esters and 7-amino-3-deacetoxycephalosporanic acid. This study highlighted the substrate specificity and potential for enzymatic production of cephalosporins (Takahashi et al., 1974).
Chemical Reactivity and Stability : Research has also been conducted on the chemical reactivity and stability of cephalosporins, including the study of intramolecular reactions such as nucleophilic attacks, which are crucial for understanding the behavior of these antibiotics under various conditions (Indelicato et al., 1977).
Improved Synthesis Processes : Efforts to develop more efficient and environmentally friendly synthesis processes for cephalosporin intermediates have also been made. One such study achieved high yields using commercially available starting materials and simpler reaction steps (Yu et al., 2009).
Pharmaceutical Formulation : The preparation of stable crystalline forms of the antibiotic for pharmaceutical use has been explored, focusing on forms that are advantageous for drug formulations (Dibb et al., 1998).
Propiedades
Número CAS |
59684-59-2 |
|---|---|
Nombre del producto |
7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid |
Fórmula molecular |
C16H15KN2O5S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5S/c1-8-7-24-15-10(14(21)18(15)11(8)16(22)23)17-13(20)12(19)9-5-3-2-4-6-9/h2-6,10,12,15,19H,7H2,1H3,(H,17,20)(H,22,23)/t10-,12?,15-/m1/s1 |
Clave InChI |
AXXQKCZBTZJBDZ-AYJWUPBJSA-M |
SMILES isomérico |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
SMILES canónico |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
7-(alpha-hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid A 1226 A1-226 A1-226, (6R-(6alpha,7beta(S*)))-isomer A1-226, potassium salt, (6R-(6alpha,7beta(R*)))-isomer A1-226, sodium salt, (6R-(6alpha,7beta(R*)))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




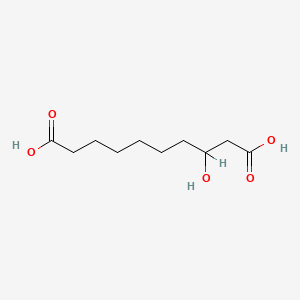
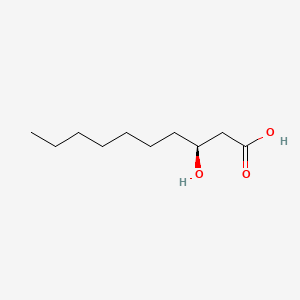
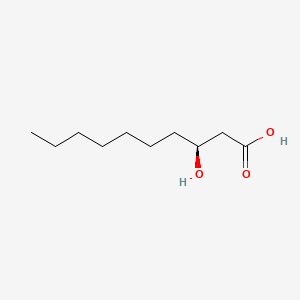
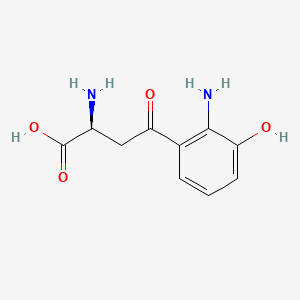
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
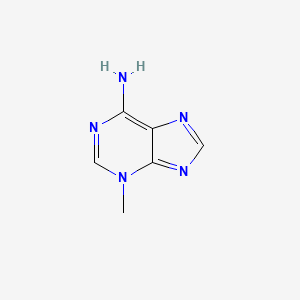
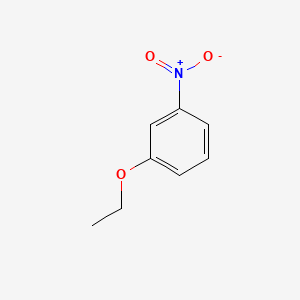
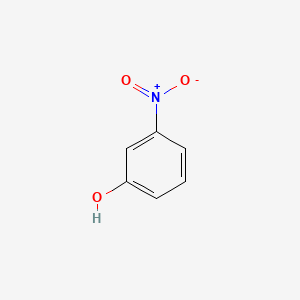
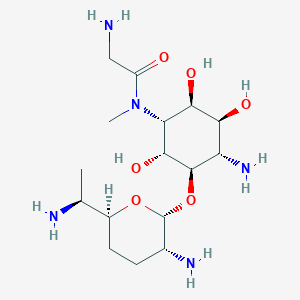
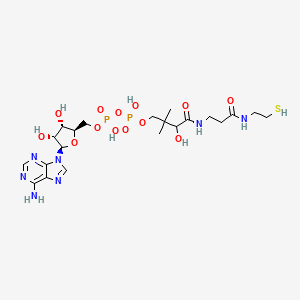
![(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1666308.png)
